molecular formula C17H26N2O4 B1321491 Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate CAS No. 264208-66-4

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate

Cat. No. B1321491
CAS RN: 264208-66-4
M. Wt: 322.4 g/mol
InChI Key: TVBGZCDJLZJQOA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate is C 17 H 26 N 2 O 4 . It has an average mass of 322.399 Da and a monoisotopic mass of 322.189270 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate are not detailed in the search results. The molecular formula is C 17 H 26 N 2 O 4 , and it has an average mass of 322.399 Da and a monoisotopic mass of 322.189270 Da .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals. Its structure is conducive to forming indole derivatives, which are prevalent in a variety of therapeutic agents . The methoxy and amino groups present in the compound can act as points of functionalization, leading to the creation of molecules with potential antiviral, anti-inflammatory, and anticancer properties .

Cancer Research

Indole derivatives, such as those that can be synthesized from this compound, have shown promise in the treatment of cancer cells. They can be designed to target specific pathways within cancer cells, potentially leading to new treatments that are more effective and have fewer side effects .

Antimicrobial Applications

The structural flexibility of Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate allows for the development of antimicrobial agents. By modifying the core structure, researchers can create compounds that combat a wide range of microbial infections .

Neurological Disorders

The piperidine moiety in the compound’s name suggests its potential application in neurological research. Piperidine derivatives are known to interact with various neurotransmitter systems, which could make this compound a starting point for developing treatments for disorders such as Alzheimer’s and Parkinson’s .

Cold-Chain Transportation

Due to its stability and potential biological activity, this compound may require cold-chain transportation to maintain its integrity for research purposes. This highlights its significance in sensitive applications where degradation could lead to loss of efficacy .

Green Chemistry

The compound’s synthesis and applications align with the principles of green chemistry. Its potential to be used in catalysis and organic methodology can contribute to more environmentally friendly chemical processes .

Drug Design and Development

As a versatile synthetic intermediate, it can be used in the design and development of new drug molecules. Its indole-related structure is a common feature in many drugs, providing a scaffold for high-affinity binding to various biological receptors .

Biological Studies

The compound’s ability to form indole derivatives means it can be used in biological studies to understand cell biology and the role of indoles in natural processes. This can lead to insights into how these compounds affect living organisms at the cellular level .

properties

IUPAC Name

ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-4-22-17(20)13-9-15(21-3)16(10-14(13)18)23-11-12-5-7-19(2)8-6-12/h9-10,12H,4-8,11,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBGZCDJLZJQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)OCC2CCN(CC2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619239
Record name Ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-methoxy-4-((1-methylpiperidin-4-yl)methoxy)benzoate

CAS RN

264208-66-4
Record name Benzoic acid, 2-amino-5-methoxy-4-[(1-methyl-4-piperidinyl)methoxy]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264208-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-5-methoxy-4-[(1-methylpiperidin-4-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of ethyl 3-methoxy-4-(1-methylpiperidin-4-ylmethoxy)-6-nitrobenzoate (3.89 g, 10 mmol) in methanol (80 ml) containing 10% platinum on activated carbon (50% wet) (389 mg) was hydrogenated at 1.8 atmospheres pressure until uptake of hydrogen ceased. The mixture was filtered and the filtrate was evaporated. The residue was dissolved in water (30 ml) and adjusted to pH10 with a saturated solution of sodium hydrogen carbonate. The mixture was diluted with ethyl acetate/ether (1/1) and the organic layer was separated. The aqueous layer was further extracted with ethyl acetate/ether and the organic layers were combined. The organic layers were washed with water, brine, dried (MgSO4), filtered and evaporated. The resulting solid was triturated in a mixture of ether/petroleum ether, filtered, washed with petroleum ether and dried under vacuum at 60° C. to give ethyl 6-amino-3-methoxy-4-(1-methylpiperidin-4-ylmethoxy)benzoate (2.58 g, 80%).
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
389 mg
Type
catalyst
Reaction Step Three

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